molecular formula C10H8BrF3 B2421457 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene CAS No. 1822928-76-6

1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene

Cat. No.: B2421457
CAS No.: 1822928-76-6
M. Wt: 265.073
InChI Key: LYTQDHFGAWIWHE-UHFFFAOYSA-N
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Properties

IUPAC Name

1-bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3/c11-8-4-2-1-3-7(8)9(5-6-9)10(12,13)14/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTQDHFGAWIWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene in chemical reactions involves the activation of the bromine atom for nucleophilic substitution or coupling reactions. The trifluoromethylcyclopropyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .

Biological Activity

1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene is an organic compound characterized by a bromine atom attached to a benzene ring, which is further substituted with a cyclopropyl group containing a trifluoromethyl moiety. Its molecular formula is C10_{10}H8_{8}BrF3_3, and it has a molecular weight of 265.07 g/mol. The unique structural features of this compound suggest potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science.

The compound can be synthesized through various methods, including free radical bromination, nucleophilic substitution, and oxidation at the benzylic position. Techniques such as NMR, HPLC, LC-MS, and UPLC are employed to analyze the reaction outcomes. The synthesis pathways highlight the versatility available for producing this compound, which is crucial for exploring its biological activities.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, its structural analogs have been investigated for various pharmacological properties. Compounds with similar structures have shown potential as enzyme inhibitors and in modulating receptor activities. This indicates that this compound may also exhibit noteworthy biological effects.

Potential Biological Activities

  • Enzyme Inhibition : Structural analogs have demonstrated efficacy as inhibitors for various enzymes.
  • Receptor Modulation : Similar compounds have been shown to interact with different receptors, suggesting potential therapeutic applications.
  • Antimicrobial Activity : Some derivatives exhibit activity against microbial pathogens, indicating possible use in treating infections.

Comparative Analysis of Structural Analogues

To better understand the potential biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-4-(trifluoromethyl)benzeneLacks cyclopropyl groupDifferent reactivity profile
1-Bromo-4-(trifluoromethoxy)benzeneContains trifluoromethoxy insteadVariations in chemical properties
1-Bromo-4-cyclopropylbenzeneLacks trifluoromethyl groupAltered reactivity and potential applications
1-Bromo-3-[2-(trifluoromethyl)cyclopropyl]benzeneDifferent position of bromineMay exhibit different biological activities
1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzeneContains a different substituentUnique steric effects and reactivity

Case Studies and Research Findings

Research on similar compounds has provided insights into their biological mechanisms. For instance:

  • A study on trifluoromethyl-substituted compounds revealed their potential as dual inhibitors for specific enzymes (BCAT1/BCAT2), showcasing significant selectivity and potency .
  • Another investigation highlighted the structural modifications that enhanced metabolic stability and efficacy against Mycobacterium tuberculosis in related compounds .

These findings suggest that the unique trifluoromethyl cyclopropyl substituent in this compound could influence its biological interactions significantly.

Q & A

Q. How can isotopic labeling (e.g., deuterium) aid in mechanistic studies of this compound?

  • Methodological Answer : Synthesize deuterated analogs (e.g., 1-Bromo-4-[1-(trifluoromethyl)cyclopropyl-2,2-d2_2]benzene) via deuterated solvents (D2_2O) or reagents (LiAlD4_4). Use 2^2H NMR to track hydrogen/deuterium exchange during reactions .

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